molecular formula C10H8N2O3 B8461742 (3-Nitroquinolin-7-yl)methanol

(3-Nitroquinolin-7-yl)methanol

Cat. No.: B8461742
M. Wt: 204.18 g/mol
InChI Key: YEJZPNFTLUHLCL-UHFFFAOYSA-N
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Description

(3-Nitroquinolin-7-yl)methanol is a nitroquinoline derivative characterized by a methanol (-CH2OH) substituent at the 7-position of the quinoline scaffold. This compound is of interest in pharmacological research due to the electron-withdrawing nitro group at position 3, which enhances reactivity, and the polar alcohol group at position 7, which may influence solubility and binding interactions.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

(3-nitroquinolin-7-yl)methanol

InChI

InChI=1S/C10H8N2O3/c13-6-7-1-2-8-4-9(12(14)15)5-11-10(8)3-7/h1-5,13H,6H2

InChI Key

YEJZPNFTLUHLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C=C1CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The NQ series (NQ1–NQ6) includes 3-nitroquinoline derivatives with substitutions at positions 4, 6, and 7 (Table 1). Key structural differences from (3-Nitroquinolin-7-yl)methanol include:

  • Position 7: Methoxy (-OCH3) in NQ1, hydroxyl (-OH) in NQ3/NQ6, and benzyloxy (-OBn) in NQ4/NQ5. In contrast, (3-Nitroquinolin-7-yl)methanol features a primary alcohol (-CH2OH).
  • Position 4: Ethynylphenylamino or bromophenylamino groups in NQ1–NQ6, which are absent in the target compound.

Physicochemical Properties

Substituents significantly impact melting points (mp) and solubility:

  • NQ1 (methoxy at 7): mp = 222°C, reflecting moderate polarity due to the ether group.
  • NQ3 (hydroxyl at 6, methoxy at 7): mp = 156°C, suggesting reduced crystallinity compared to NQ1, likely due to hydrogen bonding from the -OH group.
  • NQ6 (hydroxyl at 7): mp = 254°C, indicating strong intermolecular hydrogen bonding.

(3-Nitroquinolin-7-yl)methanol: The -CH2OH group at position 7 is expected to increase polarity and hydrogen-bonding capacity compared to methoxy (-OCH3) but may lower mp relative to NQ6 due to steric effects from the -CH2 moiety.

Spectroscopic and Analytical Data

  • Mass Spectrometry : NQ1–NQ6 exhibit molecular ions at m/z 425–480, consistent with their substituents. The target compound’s molecular weight would differ (estimated ~263 g/mol for C10H8N2O3).
  • Elemental Analysis: Discrepancies in NQ3 (e.g., C: 57.01% found vs.

Table 1: Comparative Data of 3-Nitroquinoline Derivatives

Compound Substituents (Position) mp (°C) Molecular Weight (g/mol) Key Functional Groups
NQ1 6-OBn, 7-OCH3, 4-NH-C6H4-C≡CH 222 425.14 Ether, alkyne, nitro
NQ3 6-OH, 7-OCH3, 4-NH-C6H4-C≡CH 156 335.09 Hydroxyl, methoxy, nitro
NQ6 7-OH, 6-OCH3, 4-NH-C6H4-Br 254 390.00 Hydroxyl, bromine, nitro
Target* 7-CH2OH, 3-NO2 ~263 Primary alcohol, nitro

*Target = (3-Nitroquinolin-7-yl)methanol; data inferred from structural analogs.

Functional Implications

  • Solubility : The -CH2OH group in the target compound may enhance aqueous solubility compared to methoxy (-OCH3) or benzyloxy (-OBn) groups in NQ1/NQ4.
  • Reactivity: The primary alcohol in the target compound could participate in esterification or oxidation reactions, unlike the ethers or phenols in the NQ series.

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